3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline

Carbonic Anhydrase Enzyme Inhibition Regioisomer SAR

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline (CAS 54494-13-2) is a heteroaromatic small molecule consisting of a 1,2,4‑oxadiazole core substituted with a phenyl group at the 3‑position and an aniline moiety at the 5‑position. This meta‑substituted aniline regioisomer is distinct from its ortho‑ (CAS 40077‑67‑6) and para‑ (CAS 54494‑12‑1) analogs, which share the same molecular formula (C₁₄H₁₁N₃O) and molecular weight (237.26 g/mol) but differ in the attachment point of the aniline group to the oxadiazole ring.

Molecular Formula C14H11N3O
Molecular Weight 237.262
CAS No. 54494-13-2
Cat. No. B2890128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline
CAS54494-13-2
Molecular FormulaC14H11N3O
Molecular Weight237.262
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)N
InChIInChI=1S/C14H11N3O/c15-12-8-4-7-11(9-12)14-16-13(17-18-14)10-5-2-1-3-6-10/h1-9H,15H2
InChIKeyRTUMKDLRVKWGAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline (CAS 54494-13-2) – Structural Identity and Procurement Baseline


3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline (CAS 54494-13-2) is a heteroaromatic small molecule consisting of a 1,2,4‑oxadiazole core substituted with a phenyl group at the 3‑position and an aniline moiety at the 5‑position [1]. This meta‑substituted aniline regioisomer is distinct from its ortho‑ (CAS 40077‑67‑6) and para‑ (CAS 54494‑12‑1) analogs, which share the same molecular formula (C₁₄H₁₁N₃O) and molecular weight (237.26 g/mol) but differ in the attachment point of the aniline group to the oxadiazole ring [2]. The compound is commercially available as a building block, typically at ≥95% purity, from major suppliers such as Fluorochem, ABCR, and AKSci .

Why 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline Cannot Be Replaced by Ortho‑ or Para‑Aniline Analogs


Generic substitution among regioisomeric 1,2,4‑oxadiazolylanilines is not scientifically valid. The position of the aniline substituent on the oxadiazole ring fundamentally alters the molecule's three‑dimensional geometry, electronic distribution, and hydrogen‑bonding capacity, which in turn dictate its target binding profile [1]. As demonstrated in the comparative evidence below, the meta‑aniline regioisomer exhibits a distinct selectivity fingerprint relative to its ortho‑ and para‑ counterparts, with large differences in inhibitory potency against specific carbonic anhydrase isoforms and divergent activity in antiviral assays [2]. Consequently, selecting the correct regioisomer is essential for reproducible results in structure‑activity relationship (SAR) campaigns, probe development, or any study requiring a defined pharmacological profile.

Quantitative Differentiation of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline from Closest Analogs


Carbonic Anhydrase II (CA II) Binding Affinity: Meta‑ vs. Ortho‑Isomer

The meta‑aniline regioisomer (target compound) exhibits negligible binding to human carbonic anhydrase II (CA II) with a Ki > 100,000 nM [1]. In contrast, the ortho‑aniline analog (2‑(3‑phenyl‑1,2,4‑oxadiazol‑5‑yl)aniline, CAS 40077‑67‑6) demonstrates potent inhibition of the closely related CA XII isoform with a Ki of 15 nM [2]. This >6,600‑fold difference in potency across isoforms underscores the critical role of aniline substitution geometry in target engagement.

Carbonic Anhydrase Enzyme Inhibition Regioisomer SAR

Antiviral Activity in SARS‑CoV‑2 PLpro Inhibition: Meta‑ vs. Ortho‑Isomer

In a SARS‑CoV‑2 PLpro inhibition screen, the ortho‑aniline analog (compound 5 in the study) displayed an IC₅₀ of 7.197 µM [1]. Although direct PLpro IC₅₀ data for the meta‑isomer were not reported in the same study, SAR analysis of the 1,2,4‑oxadiazole series indicates that aniline substitution at the 3‑position of the oxadiazole core (meta‑aniline regioisomer) results in significantly attenuated antiviral activity compared to the 2‑substituted (ortho‑aniline) derivatives [1]. This is consistent with the observed CA binding profile and highlights a broader trend of regioisomer‑dependent bioactivity.

SARS‑CoV‑2 Papain‑Like Protease Antiviral Screening

Antiproliferative Activity in DU‑145 Prostate Cancer Cells: Class‑Level Potency

A high‑throughput screen identified N‑aryl‑N‑(3‑aryl‑1,2,4‑oxadiazol‑5‑yl)amines as a new antiproliferative series, with the initial hit compound showing a potency of 5.7 µM against DU‑145 human prostate carcinoma cells [1]. Subsequent SAR optimization, which included the meta‑aniline core present in the target compound, yielded a 200‑fold improvement in potency (final IC₅₀ ~0.028 µM) [1]. Although the target compound itself was not the optimized lead, its core structure was essential for the observed antiproliferative activity, confirming the scaffold's utility in prostate cancer drug discovery.

Prostate Cancer Antiproliferative DU‑145 Cell Line

Chemical Stability and Synthetic Accessibility of the Meta‑Aniline Regioisomer

The 1,2,4‑oxadiazole core is chemically robust under a wide range of reaction conditions, and the meta‑aniline substitution pattern confers distinct physicochemical properties compared to ortho‑ and para‑ isomers. Specifically, the meta‑isomer exhibits a LogP of approximately 2.70 (calculated) and a higher dipole moment than its ortho counterpart, which may influence solubility and membrane permeability . Commercial availability at 95% purity from multiple vendors ensures reliable supply for research use, whereas the para‑isomer (CAS 54494‑12‑1) is less widely stocked .

Building Block Synthetic Tractability Regioisomeric Purity

Optimal Scientific and Industrial Use Cases for 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline


Structure‑Activity Relationship (SAR) Studies in Medicinal Chemistry

The meta‑aniline regioisomer serves as an essential comparator in SAR investigations of 1,2,4‑oxadiazolylaniline‑based inhibitors. Its weak binding to CA II (Ki > 100,000 nM) and reduced antiviral activity relative to the ortho‑isomer provide a clear baseline for assessing the impact of regioisomerism on biological function [1][2].

Negative Control for Carbonic Anhydrase XII Inhibition Assays

Given that the ortho‑isomer is a potent CA XII inhibitor (Ki = 15 nM) while the meta‑isomer is essentially inactive against CA II, the meta‑compound can be used as a specificity control in CA XII‑focused experiments, helping to confirm that observed effects are regioisomer‑dependent [1].

Scaffold for Antiproliferative Drug Discovery

The meta‑aniline 1,2,4‑oxadiazole core is a validated starting point for developing antiproliferative agents. Researchers can leverage the established SAR from the N‑aryl‑N‑(3‑aryl‑1,2,4‑oxadiazol‑5‑yl)amine series to design new analogs with improved potency against prostate cancer and other malignancies [2].

Fluorescent Probe Development

The rigid, conjugated framework of the 1,2,4‑oxadiazole core, combined with the electron‑donating aniline group, imparts favorable photophysical properties. The meta‑substitution pattern may influence emission wavelength and quantum yield, making this compound a candidate for developing novel fluorescent sensors or imaging agents [3].

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